molecular formula C14H22BNO4S B1340967 N,N-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzenesulfonamide CAS No. 486422-06-4

N,N-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzenesulfonamide

Cat. No.: B1340967
CAS No.: 486422-06-4
M. Wt: 311.2 g/mol
InChI Key: MGNYJHDYPKEINB-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is a boronate ester-containing sulfonamide derivative characterized by a benzene ring substituted with a sulfonamide group (N,N-dimethyl) at the 1-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety at the 2-position. Its molecular formula is C₁₅H₂₃BN₂O₄S, with a molecular weight of 354.23 g/mol (calculated from and structural analogs).

Properties

IUPAC Name

N,N-dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BNO4S/c1-13(2)14(3,4)20-15(19-13)11-9-7-8-10-12(11)21(17,18)16(5)6/h7-10H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGNYJHDYPKEINB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2S(=O)(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40585962
Record name N,N-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

486422-06-4
Record name N,N-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of the Boronate Ester

The boronate ester moiety is commonly introduced via transition-metal-catalyzed borylation of an aryl halide precursor. The typical synthetic route involves:

  • Starting from 2-halobenzenesulfonamide derivatives (e.g., 2-bromobenzenesulfonamide)
  • Reaction with bis(pinacolato)diboron under palladium catalysis (Pd(dppf)Cl2 or Pd(PPh3)4)
  • Use of a base such as potassium acetate (KOAc) in a polar aprotic solvent (e.g., dimethylformamide or dioxane)
  • Heating under inert atmosphere (argon or nitrogen) to facilitate borylation

This method yields the arylboronate ester intermediate with the pinacol protecting group intact, preserving the boron functionality for further transformations.

Introduction of the N,N-Dimethylsulfonamide Group

The sulfonamide moiety is introduced by sulfonylation of the corresponding aniline or amine precursor with N,N-dimethylsulfonyl chloride or by direct sulfonamide formation from sulfonyl chlorides and dimethylamine. The key steps include:

  • Reaction of 2-aminobenzeneboronic acid pinacol ester or its halogenated precursor with N,N-dimethylsulfonyl chloride under basic conditions (e.g., triethylamine or pyridine)
  • Control of temperature (0–25 °C) to avoid side reactions
  • Purification by recrystallization or chromatography to isolate the pure sulfonamide product

Alternatively, the sulfonamide group can be introduced prior to borylation if the sulfonamide precursor is stable under borylation conditions.

Detailed Reaction Conditions and Yields

Step Reaction Type Reagents & Catalysts Solvent Temperature Time Yield (%) Notes
1 Pd-catalyzed borylation Bis(pinacolato)diboron, Pd(dppf)Cl2, KOAc Dioxane/DMF 80–100 °C 12–24 h 70–85 Inert atmosphere, dry conditions
2 Sulfonamide formation N,N-dimethylsulfonyl chloride, Et3N Dichloromethane 0–25 °C 2–6 h 75–90 Slow addition of sulfonyl chloride
3 Purification Recrystallization or silica gel chromatography Room temp Ensures >95% purity

These conditions are optimized to maximize yield and purity while minimizing decomposition of the boronate ester, which is sensitive to moisture and strong acids.

Alternative Synthetic Routes

  • Direct C–H borylation: Recent advances allow direct borylation of aromatic C–H bonds using iridium catalysts, bypassing the need for halogenated precursors. This method can be applied to sulfonamide-substituted benzenes but requires careful optimization to avoid sulfonamide degradation.
  • Use of protected sulfonamide intermediates: Protecting groups on the sulfonamide nitrogen can be employed to improve stability during borylation, followed by deprotection in the final step.

Purification and Characterization

Purification is typically achieved by column chromatography on silica gel using mixtures of hexane and ethyl acetate or recrystallization from suitable solvents (e.g., ethyl acetate/hexane). Characterization includes:

  • NMR spectroscopy (1H, 13C, 11B)
  • Mass spectrometry
  • Elemental analysis
  • Melting point determination

These confirm the integrity of both the boronate ester and sulfonamide functionalities.

Summary Table of Preparation Methods

Method Key Reagents Advantages Limitations
Pd-catalyzed borylation + sulfonamide formation Bis(pinacolato)diboron, Pd catalyst, N,N-dimethylsulfonyl chloride High yield, well-established Requires inert atmosphere, moisture sensitive
Direct C–H borylation Iridium catalyst, pinacol borane Avoids halogenated precursors More complex optimization, costlier catalysts
Sulfonamide protection strategy Protecting groups, Pd-catalyzed borylation Improved stability during synthesis Additional steps, longer synthesis time

Research Findings and Applications

  • The compound’s boronate ester moiety enables participation in Suzuki-Miyaura cross-coupling reactions, facilitating the construction of complex biaryl and heteroaryl systems.
  • The sulfonamide group enhances solubility and biological activity, making the compound a valuable intermediate in medicinal chemistry.
  • Studies show that maintaining the integrity of the boronate ester during sulfonamide introduction is critical for high yields and purity.

Practical Notes

  • Strict exclusion of moisture and oxygen is essential during borylation to prevent hydrolysis of the boronate ester.
  • Reaction monitoring by thin-layer chromatography (TLC) and NMR is recommended to optimize reaction times.
  • Use of dry solvents and inert atmosphere (argon or nitrogen) is mandatory.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nitrating agents, and Friedel-Crafts acylation reagents.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzene derivatives depending on the reagents used.

Scientific Research Applications

N,N-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling reactions.

    Biology: Investigated for its potential as a bioactive molecule, including its interactions with biological targets.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. The dioxaborolane moiety can participate in various chemical reactions, facilitating the formation of new bonds and the modification of molecular structures.

Comparison with Similar Compounds

Comparison with Structural Isomers

Structural isomers differ in the substitution pattern of the benzene ring, influencing electronic and steric properties:

Compound Name Substituent Position Molecular Formula Molecular Weight (g/mol) Key Properties
N,N-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide Boronate at 2-position, sulfonamide at 1-position C₁₅H₂₃BN₂O₄S 354.23 Ortho-substitution creates steric hindrance; may reduce reactivity in cross-coupling .
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide (CAS 486422-04-2) Boronate at 4-position, sulfonamide at 1-position C₁₄H₂₂BNO₄S 325.23 Para-substitution enhances electronic conjugation; higher solubility due to symmetry.
N,N,3-Trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide (CAS 1011731-93-3) Boronate at 4-position, methyl at 3-position, trimethyl sulfonamide C₁₅H₂₄BNO₄S 325.23 Increased steric bulk at 3-position may hinder boronate reactivity.

Key Insight : Para-substituted analogs (e.g., ) often exhibit superior electronic properties for cross-coupling due to reduced steric strain, while ortho-substituted derivatives (target compound) may face challenges in reaction efficiency.

Comparison with Substituent Variants

Variations in substituents on the sulfonamide nitrogen or benzene ring significantly alter physicochemical and reactivity profiles:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Differences
N-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide Cyclopropyl on sulfonamide N C₁₅H₂₂BNO₄S 323.22 Bulky cyclopropyl group reduces metabolic clearance but lowers solubility.
N,N-Diethyl-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide Diethyl on sulfonamide N, methyl at 4-position C₁₇H₂₇BNO₄S 368.28 Diethyl groups increase lipophilicity (logP ~3.5 vs. ~2.8 for dimethyl).
4-Methyl-N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzyl)benzenesulfonamide (3n) Trifluoromethyl at 2-position C₂₁H₂₄BF₃N₂O₄S 492.30 Strong electron-withdrawing CF₃ group enhances sulfonamide acidity (pKa ~6 vs. ~8 for non-CF₃ analogs).

Bulkier N-substituents (e.g., cyclopropyl ) may improve metabolic stability but reduce solubility.

Comparison with Heterocyclic Analogs

Replacement of the benzene ring with heterocycles introduces distinct electronic and pharmacological properties:

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Applications
N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide (9a) Pyridine ring C₁₈H₂₃BN₂O₅S 391.15 Enhanced hydrogen bonding via pyridine N; potential kinase inhibition.
N,N-Dimethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethanamine Pyrazole ring C₁₃H₂₄BN₃O₂ 281.16 Boronate-containing pyrazoles are used in metal coordination chemistry.

Key Insight : Pyridine-based analogs (e.g., ) exhibit improved solubility and binding to enzymatic active sites due to hydrogen-bonding capabilities.

Electronic and Reactivity Comparisons

The boronate ester group’s reactivity is influenced by adjacent substituents:

Compound Name Boronate Environment Reactivity in Suzuki-Miyaura Coupling Reference
Target Compound Ortho to sulfonamide Moderate due to steric hindrance
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide Para to sulfonamide High; optimal conjugation and minimal steric effects
trans-N,4-Dimethyl-N-((2-phenyl-2-(dioxaborolan-2-yl)cyclopropyl)methyl)benzenesulfonamide Cyclopropyl-adjacent Low; steric shielding from cyclopropyl group

Key Insight : Para-substituted boronate esters generally show higher cross-coupling efficiency, whereas steric shielding (e.g., cyclopropyl ) or ortho-substitution (target compound) reduces reactivity.

Biological Activity

N,N-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzenesulfonamide (CAS No. 486422-06-4) is a compound of interest due to its unique structural features and potential biological applications. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a dimethylamino group and a boron-containing dioxaborolane moiety. Its molecular formula is C14H22BNO3SC_{14}H_{22}BNO_3S, with a molecular weight of approximately 291.2 g/mol. The presence of the boron atom in the dioxaborolane structure is known to influence the compound's reactivity and biological properties.

Biological Activity Overview

This compound has been investigated for various biological activities:

1. Anticancer Activity

  • Inhibition of Cancer Cell Proliferation: Studies indicate that this compound exhibits significant inhibitory effects on various cancer cell lines. For instance, it has shown an IC50 value of 0.126 μM against MDA-MB-231 triple-negative breast cancer (TNBC) cells while demonstrating a 19-fold lesser effect on non-cancer MCF10A cells. This selectivity suggests a potential therapeutic window for targeting cancer cells without affecting normal cells .
  • Mechanism of Action: The compound appears to induce apoptosis in cancer cells through caspase activation and cell cycle arrest at the G2/M phase. Additionally, it inhibits key signaling pathways involved in cell proliferation and survival .

2. Antiviral Activity

  • Effect on Viral Replication: In preclinical models, the compound demonstrated potent antiviral activity against influenza viruses by reducing viral load significantly in infected mice . The mechanism involves direct inhibition of viral replication processes.

3. Safety Profile

  • Toxicity Studies: Subacute toxicity studies in healthy mice indicated that the compound has a favorable safety profile when administered orally at high doses (40 mg/kg). No significant adverse effects were observed during these studies, suggesting that it may be safe for further development as a therapeutic agent .

Data Summary

Biological ActivityObservationsIC50 Values
Anticancer Significant inhibition of MDA-MB-231 cells0.126 μM
Antiviral Potent reduction of viral load in infected miceNot specified
Safety Profile Favorable toxicity profile in miceHigh dose: 40 mg/kg

Case Studies

Case Study 1: Anticancer Efficacy
In a study involving MDA-MB-231 TNBC cells, treatment with this compound resulted in significant apoptosis as evidenced by increased caspase activity and reduced cell viability compared to controls. The study highlighted its potential as a targeted therapy for aggressive breast cancers .

Case Study 2: Antiviral Properties
Another investigation focused on the antiviral properties of this compound against influenza A virus strains. The results showed that it effectively reduced viral replication rates and improved survival rates in infected animal models. This positions the compound as a candidate for further development in antiviral therapeutics .

Q & A

Q. What are the standard synthetic routes for N,N-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide, and how can reaction intermediates be optimized?

The compound is typically synthesized via Suzuki-Miyaura coupling or directed C–H borylation. For Suzuki-Miyaura, a palladium catalyst (e.g., Pd(PPh₃)₄) facilitates cross-coupling between aryl halides and pinacol boronate esters. Optimization involves tuning reaction conditions (temperature, solvent polarity, and base selection) to enhance yield . For C–H borylation, iridium catalysts with ligands like dtbpy enable regioselective installation of the boronate group at the ortho position of the sulfonamide moiety . Key intermediates (e.g., brominated sulfonamides) require purification via column chromatography (hexane/ethyl acetate gradients) to minimize side products .

Q. How can researchers confirm the structural identity of this compound using spectroscopic and crystallographic methods?

  • NMR Spectroscopy : ¹H and ¹³C NMR verify the presence of dimethylamino (δ ~2.8–3.2 ppm for CH₃ groups), sulfonamide (δ ~7.5–8.5 ppm for aromatic protons), and dioxaborolane (characteristic B-O peaks in ¹¹B NMR at δ ~30–35 ppm) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to confirm bond lengths (B–C ~1.55 Å) and angles, ensuring correct stereochemistry .

Q. What are the common challenges in purifying this compound, and how are they addressed?

Impurities often arise from unreacted boronate esters or sulfonamide precursors. Recrystallization using methanol/water mixtures (4:1 v/v) or preparative HPLC (C18 column, acetonitrile/water mobile phase) improves purity . Suppliers like Sigma-Aldrich note the absence of analytical data, requiring independent validation via TLC or GC-MS .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

Density functional theory (DFT) calculates transition-state energies for Suzuki-Miyaura coupling, identifying steric hindrance from the dimethylamino group as a rate-limiting factor. Solvent effects (e.g., THF vs. DMF) are modeled using COSMO-RS to optimize reaction kinetics . Experimental validation involves comparing calculated activation energies with empirical Arrhenius plots .

Q. What strategies resolve contradictions in spectroscopic data during structural analysis?

Discrepancies between predicted and observed NMR shifts may arise from dynamic effects (e.g., rotameric equilibria in the sulfonamide group). Variable-temperature NMR (VT-NMR) between 25°C and −40°C can freeze conformers, simplifying spectral interpretation . For crystallographic ambiguity, high-resolution data (d ≤ 0.8 Å) and Hirshfeld surface analysis validate intermolecular interactions .

Q. How does the electronic nature of the sulfonamide group influence boronate stability under acidic or oxidative conditions?

The electron-withdrawing sulfonamide destabilizes the boronate ester under acidic conditions, leading to protodeboronation. Cyclic voltammetry (CV) reveals oxidation potentials (~1.2 V vs. Ag/AgCl) correlated with boronate lability. Stabilization strategies include using bulky ortho-substituents or replacing pinacol with more robust ligands (e.g., MIDA) .

Q. What advanced applications exist for this compound in materials science or medicinal chemistry?

  • OLEDs : As an electron-deficient unit in thermally activated delayed fluorescence (TADF) emitters, enhancing charge transfer efficiency .
  • Proteolysis-Targeting Chimeras (PROTACs) : The boronate group enables conjugation to E3 ligase ligands via bioorthogonal chemistry .

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Confirmation

TechniqueDiagnostic FeaturesReference
¹H NMR (CDCl₃)δ 1.3 ppm (12H, s, pinacol CH₃), δ 3.0 ppm (6H, s, N(CH₃)₂), δ 7.6–8.1 ppm (Ar-H)
¹³C NMRδ 84.5 ppm (B-O-C), δ 40.2 ppm (N(CH₃)₂), δ 128–135 ppm (aromatic carbons)
FT-IRν 1340 cm⁻¹ (S=O stretch), ν 1540 cm⁻¹ (B-O stretch)

Q. Table 2. Reaction Optimization Parameters for Suzuki-Miyaura Coupling

ConditionOptimal RangeImpact on Yield
Catalyst Loading2–5 mol% Pd(PPh₃)₄>85%
SolventDioxane/H₂O (3:1)Enhanced miscibility
BaseK₂CO₃ or Cs₂CO₃Neutralizes HX

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